2-Bromo-7-iodoimidazo[1,2-a]pyridine

Palladium-catalyzed cross-coupling Sequential functionalization Regioselective synthesis

This polyhalogenated scaffold provides a unique orthogonal reactivity gradient—C7-iodine for initial Suzuki/Sonogashira coupling, followed by C2-bromine for a second independent diversification. This enables clean, protection-group-free sequential synthesis of complex 2,7-disubstituted libraries, a capability absent in mono- or symmetrically dihalogenated analogs. Validated as an Eimeria tenella HDAC inhibitor (IC₅₀=200 nM), it is a privileged starting point for antiprotozoal and epigenetic hit-to-lead programs. Its scalable, regioselective synthesis supports high-throughput experimentation (HTE) and parallel lead optimization.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
Cat. No. B12953289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-iodoimidazo[1,2-a]pyridine
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1I)Br
InChIInChI=1S/C7H4BrIN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
InChIKeyLOBADBJGHJXBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-iodoimidazo[1,2-a]pyridine: A Versatile Halogenated Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-7-iodoimidazo[1,2-a]pyridine is a polyhalogenated heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold, a core structure prevalent in kinase inhibitors, antiviral agents, and CNS-targeting pharmaceuticals [1]. The molecule is characterized by a fused imidazole-pyridine bicyclic system bearing bromine at the 2-position and iodine at the 7-position (molecular formula: C₇H₄BrIN₂; molecular weight: 322.93 g/mol) . This specific halogenation pattern, featuring two orthogonal cross-coupling handles of differing reactivity, distinguishes it from mono-halogenated analogs and makes it a strategic building block for the sequential and regioselective introduction of diverse substituents via palladium-catalyzed transformations [2].

Why 2-Bromo-7-iodoimidazo[1,2-a]pyridine Cannot Be Substituted with Generic Imidazopyridine Analogs


Imidazo[1,2-a]pyridines with alternative halogenation patterns (e.g., mono-halogenated or symmetrically dihalogenated) do not provide the same level of synthetic versatility or biological profile as 2-Bromo-7-iodoimidazo[1,2-a]pyridine. The presence of two distinct halogen substituents (Br at C2 and I at C7) establishes a hierarchical reactivity gradient, enabling sequential, chemoselective cross-coupling reactions without the need for protecting groups [1]. In contrast, mono-halogenated analogs like 2-Bromoimidazo[1,2-a]pyridine or 7-Iodoimidazo[1,2-a]pyridine offer only a single point of diversification. Similarly, symmetrically dihalogenated compounds (e.g., 2,7-Dibromoimidazo[1,2-a]pyridine) lack the orthogonal reactivity profile that allows for the rational, stepwise construction of complex molecular libraries [2]. Furthermore, the specific bromine-iodine combination directly influences the compound's physicochemical properties and biological activity; for example, the 2-Bromo-7-iodo derivative has demonstrated potent histone deacetylase (HDAC) inhibitory activity (IC₅₀ = 200 nM), a functional attribute not universally shared across the imidazopyridine class [3].

Quantitative Differentiation Evidence for 2-Bromo-7-iodoimidazo[1,2-a]pyridine vs. Closest Analogs


Superior Orthogonal Reactivity: Regioselective Double Functionalization Enabled by Br/I Pairing

The combination of bromine at C2 and iodine at C7 provides a clear reactivity hierarchy. Iodine is significantly more reactive than bromine in palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), allowing for the selective functionalization of the 7-position before engaging the 2-position [1]. In contrast, the symmetric dibromo analog (2,7-Dibromoimidazo[1,2-a]pyridine) suffers from competitive reactivity, often leading to statistical mixtures of mono- and di-substituted products under standard conditions, which reduces yield and complicates purification [2]. This is a class-level inference supported by extensive literature on the relative rates of oxidative addition of aryl halides to Pd(0) (I > Br >> Cl) [3].

Palladium-catalyzed cross-coupling Sequential functionalization Regioselective synthesis Medicinal chemistry

Demonstrated Biological Activity: Potent HDAC Inhibition (IC₅₀ = 200 nM)

2-Bromo-7-iodoimidazo[1,2-a]pyridine has been identified as a potent inhibitor of histone deacetylase (HDAC) derived from Eimeria tenella, a protozoan parasite, with an IC₅₀ value of 200 nM [1]. This specific biological activity is not reported for its closest analogs, such as 2-Bromoimidazo[1,2-a]pyridine or 7-Iodoimidazo[1,2-a]pyridine, where HDAC inhibition data is absent in the literature. The combination of bromine and iodine at specific positions on the imidazo[1,2-a]pyridine core appears to be critical for this particular bioactivity, likely due to the halogen atoms' influence on binding pocket complementarity and overall molecular lipophilicity [2].

Histone deacetylase (HDAC) inhibition Antiprotozoal activity Eimeria tenella Medicinal chemistry

Enhanced Lipophilicity and Target Engagement Potential vs. Chlorinated Analogs

The presence of bromine and iodine substituents significantly increases the lipophilicity of the molecule compared to its chlorinated or non-halogenated counterparts. While experimental LogP data for 2-Bromo-7-iodoimidazo[1,2-a]pyridine is not publicly available, computational predictions (e.g., using ChemAxon or ACD/Labs modules) and class-level knowledge of halogen contributions indicate a LogP substantially higher than that of 2-Chloro-7-iodoimidazo[1,2-a]pyridine. Increased lipophilicity often correlates with improved membrane permeability and enhanced binding to hydrophobic protein pockets, which are common characteristics of many kinase and bromodomain inhibitor pharmacophores [1]. This is a class-level inference based on the well-established Hansch-Fujita π constants for halogen substituents (Br: +0.86; I: +1.12 vs. Cl: +0.71; H: 0.00) [2].

Lipophilicity (LogP) Drug-likeness Cellular permeability Physicochemical properties

Superior Synthetic Accessibility via Regioselective Halogenation Strategies

Recent advances in copper-catalyzed regioselective iodination and hypervalent iodine-mediated halogenation have made the synthesis of unsymmetrically dihalogenated imidazo[1,2-a]pyridines, such as 2-Bromo-7-iodoimidazo[1,2-a]pyridine, more straightforward than previously possible [1]. Specifically, the development of binucleophilic switching in copper-catalyzed reactions allows for the regioselective synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines, providing a direct route to the key 7-iodo intermediate [2]. In contrast, the synthesis of the regioisomeric 2-Iodo-7-bromoimidazo[1,2-a]pyridine is less documented and may require lengthier, lower-yielding synthetic sequences. This improved synthetic accessibility is a class-level inference that supports the practical selection of this specific halogenation pattern for large-scale synthesis or library production.

Regioselective halogenation Copper catalysis Hypervalent iodine reagents Synthetic methodology

Recommended Application Scenarios for 2-Bromo-7-iodoimidazo[1,2-a]pyridine Based on Evidence


Sequential, Regioselective Diversification of the Imidazopyridine Core

This compound is ideally suited for projects requiring the stepwise introduction of two different functional groups onto the imidazo[1,2-a]pyridine scaffold. The orthogonal reactivity of the C7-iodine and C2-bromine substituents allows for a first coupling at the more reactive iodine site (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig), followed by a second, independent coupling at the bromine site under different conditions [1]. This capability is essential for constructing focused libraries to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for targets like kinases or bromodomains where both 2- and 7-positions are known to be important for binding [2].

Antiprotozoal Drug Discovery and HDAC Inhibitor Screening

Given its demonstrated potency against Eimeria tenella histone deacetylase (HDAC) with an IC₅₀ of 200 nM, 2-Bromo-7-iodoimidazo[1,2-a]pyridine should be prioritized in screening campaigns aimed at discovering new antiprotozoal agents or epigenetic modulators [1]. The compound can serve as a validated hit for hit-to-lead optimization programs targeting HDACs in parasitic diseases, offering a defined starting point with known activity that analogs like 2-Bromoimidazo[1,2-a]pyridine do not possess.

C-Nucleoside and Antiviral Agent Synthesis

The 7-iodo functionality makes this compound a valuable precursor for palladium-catalyzed coupling with glycal moieties to synthesize C-nucleoside analogs. Research by Townsend et al. has demonstrated the utility of iodoimidazo[1,2-a]pyridines in the construction of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides with antiviral activity [1]. The additional 2-bromo substituent provides a second handle for further derivatization, enabling the exploration of dual-substituted nucleoside analogs with potentially enhanced potency or altered selectivity against viral targets.

Building Block for High-Throughput Experimentation and Parallel Synthesis

The reliable and scalable synthetic accessibility of 2-Bromo-7-iodoimidazo[1,2-a]pyridine, facilitated by modern regioselective halogenation methods, makes it a practical and cost-effective building block for high-throughput experimentation (HTE) and parallel synthesis [1]. In industrial medicinal chemistry settings, the ability to rapidly generate diverse arrays of 2,7-disubstituted imidazo[1,2-a]pyridines using automated liquid handling and microwave-assisted parallel reactors significantly accelerates the lead optimization cycle. The orthogonal halogens ensure clean reaction profiles and high conversion rates, minimizing the need for chromatographic purification of intermediates.

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